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molecular formula C13H8N2O3 B1399731 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-44-0

5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No. B1399731
M. Wt: 240.21 g/mol
InChI Key: POHSOAQCQWVUHA-UHFFFAOYSA-N
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Patent
US08193351B2

Procedure details

5-Nitro-6-bromo-1H,3H-benzo[de]isochromene (23.0 g, 78.2 mmol) was dissolved in anhydrous DMF (500 mL). Then, copper (I) cyanide (10.5 g, 117 mmol) was added to the mixture at room temperature. The mixture was stirred at the internal temperature of 140° C. for 3 hours, and then cooled to 70° C. The resulting insoluble material was separated by filtration. The filtrate was poured into water (1500 mL), and stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration, washed with acetonitrile, and air-dried. The title compound was obtained as yellow solid (15.9 g, 85%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
10.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](Br)=[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:7]2=[C:8]([CH:16]=1)[CH2:9][O:10][CH2:11]3)([O-:3])=[O:2].[Cu][C:19]#[N:20]>CN(C=O)C>[N+:1]([C:4]1[C:5]([C:19]#[N:20])=[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:7]2=[C:8]([CH:16]=1)[CH2:9][O:10][CH2:11]3)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C2C3=C(COCC3=CC=C2)C1)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
copper (I) cyanide
Quantity
10.5 g
Type
reactant
Smiles
[Cu]C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the internal temperature of 140° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 70° C
CUSTOM
Type
CUSTOM
Details
The resulting insoluble material was separated by filtration
ADDITION
Type
ADDITION
Details
The filtrate was poured into water (1500 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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